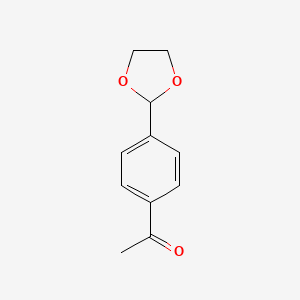
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone
描述
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety
准备方法
The synthesis of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone typically involves the acetalization of aromatic aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method includes the reaction of 4-nitrobenzaldehyde with ethylene glycol in a toluene medium to form 2-(4-nitrophenyl)-1,3-dioxolane, which can then be reduced to the desired product using glucose as an eco-friendly reductant in an alkaline medium .
化学反应分析
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for nitration, and sulfuric acid for sulfonation
科学研究应用
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and as a stabilizer for polyvinyl chloride
作用机制
The mechanism of action of 1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects .
相似化合物的比较
1-(4-(1,3-Dioxolan-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also contains the dioxolane ring but has different functional groups, leading to distinct chemical properties and applications.
2-Phenyl-1,3-dioxolane-4-methanol: Another compound with a dioxolane ring, used in different synthetic applications.
1-(4-(2-Hydroxypropan-2-yl)phenyl)ethanone: Similar in structure but with a hydroxypropan-2-yl group, leading to different reactivity and uses.
属性
IUPAC Name |
1-[4-(1,3-dioxolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)11-13-6-7-14-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLCLBNRWFFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341006 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80463-23-6 | |
| Record name | 2-(4-Acetylphenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


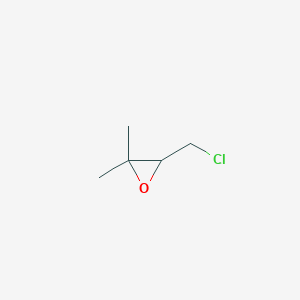
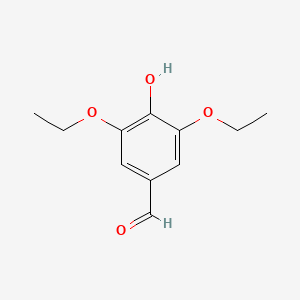
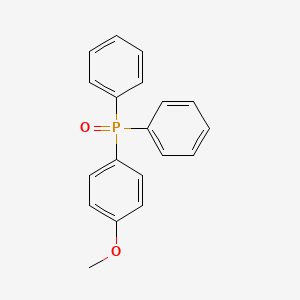
![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B3057346.png)
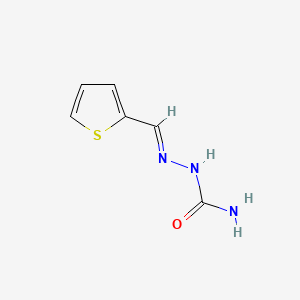
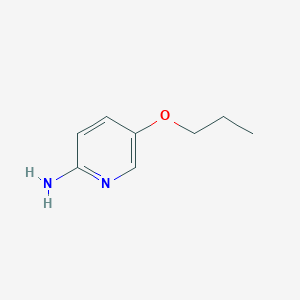
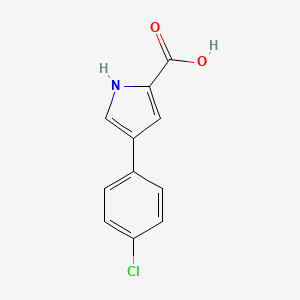
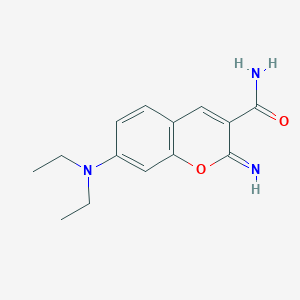
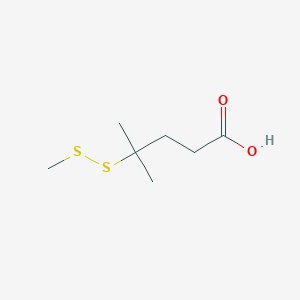
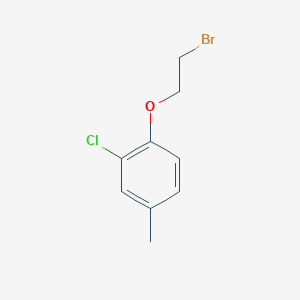
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)
![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)
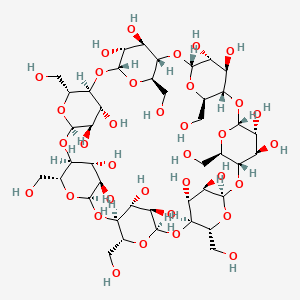
![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)
